3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
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Overview
Description
3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic organic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions, followed by oxidation to form the desired aldehyde . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid.
Reduction: 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-B]thiazole derivatives.
Scientific Research Applications
3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-B]thiazole-5-carboxaldehyde
- 3-Ethylimidazo[2,1-B]thiazole-5-carboxaldehyde
- 6-Methylimidazo[2,1-B]thiazole-5-carboxylic acid
Uniqueness
3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H10N2OS/c1-3-7-5-13-9-10-6(2)8(4-12)11(7)9/h4-5H,3H2,1-2H3 |
InChI Key |
GJJAGGRIBCCWDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)C=O)C |
Origin of Product |
United States |
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